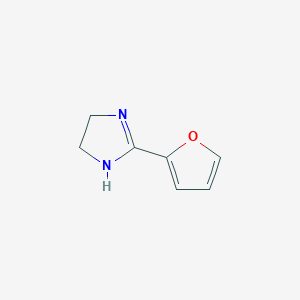

2-Furan-2-yl-4,5-dihydro-1H-imidazol

Übersicht

Beschreibung

2-Furan-2-yl-4,5-dihydro-1H-imidazol ist eine heterocyclische Verbindung, die sowohl einen Furan- als auch einen Imidazolring aufweist. Die Summenformel dieser Verbindung lautet C7H8N2O und sie hat ein Molekulargewicht von 136,15 g/mol

Wissenschaftliche Forschungsanwendungen

2-Furan-2-yl-4,5-dihydro-1H-imidazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als entzündungshemmendes und Antikrebsmittel.

Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren für verschiedene chemische Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound ist nicht vollständig geklärt, aber es wird vermutet, dass er mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert. Der Imidazolring kann Metallionen koordinieren, was eine Rolle bei seiner biologischen Aktivität spielen kann. Zusätzlich kann der Furanring an π-π-Wechselwirkungen mit aromatischen Aminosäuren in Proteinen teilnehmen, was möglicherweise deren Funktion beeinflusst .

Wirkmechanismus

Target of Action

The primary targets of 2-Furan-2-yl-4,5-dihydro-1H-imidazole It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse therapeutic potential .

Mode of Action

The exact mode of action of 2-Furan-2-yl-4,5-dihydro-1H-imidazole Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature and structure of the imidazole derivative, including the presence of the furan-2-yl group in this compound.

Biochemical Pathways

The specific biochemical pathways affected by 2-Furan-2-yl-4,5-dihydro-1H-imidazole Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

The pharmacokinetics of 2-Furan-2-yl-4,5-dihydro-1H-imidazole It’s known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The molecular and cellular effects of 2-Furan-2-yl-4,5-dihydro-1H-imidazole Imidazole derivatives are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would depend on its targets and mode of action.

Vorteile Und Einschränkungen Für Laborexperimente

2-Furan-2-yl-4,5-dihydro-1H-imidazole has several advantages for use in laboratory experiments. It is a relatively stable molecule, which makes it easier to store and handle. Additionally, it is relatively inexpensive and can be easily synthesized in the lab. However, it has some limitations, such as its potential to react with other compounds, which could lead to undesired side reactions.

Zukünftige Richtungen

There are a variety of potential future directions for the use of 2-Furan-2-yl-4,5-dihydro-1H-imidazole. One potential direction is its use in the development of new pharmaceuticals and pesticides. Additionally, it could be used in the synthesis of other compounds, such as dyes, fragrances, and flavors. It could also be used in the development of new materials, such as polymers, or in the development of new catalysts. Finally, it could be studied further for its potential biochemical and physiological effects.

Biochemische Analyse

Biochemical Properties

2-Furan-2-yl-4,5-dihydro-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and cellular responses.

Cellular Effects

2-Furan-2-yl-4,5-dihydro-1H-imidazole influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 2-Furan-2-yl-4,5-dihydro-1H-imidazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, it can interact with DNA and RNA, affecting the transcription and translation processes, which in turn influences gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Furan-2-yl-4,5-dihydro-1H-imidazole have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in enzyme expression levels and metabolic adaptations . Additionally, the degradation products of this compound may also exhibit biological activity, further influencing cellular responses over time .

Dosage Effects in Animal Models

The effects of 2-Furan-2-yl-4,5-dihydro-1H-imidazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

2-Furan-2-yl-4,5-dihydro-1H-imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence the levels of metabolites and the overall metabolic flux within cells. For example, it can modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites, thereby affecting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 2-Furan-2-yl-4,5-dihydro-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

2-Furan-2-yl-4,5-dihydro-1H-imidazole exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biological effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Furan-2-yl-4,5-dihydro-1H-imidazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren beinhaltet die Reaktion von Furan-2-carbaldehyd mit Ethylendiamin unter sauren Bedingungen, um den Imidazolring zu bilden . Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt und das Produkt durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren umfassen, um Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Furan-2-yl-4,5-dihydro-1H-imidazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furan-2-carbonsäure zu bilden.

Reduktion: Der Imidazolring kann reduziert werden, um 2-Furan-2-yl-4,5-dihydroimidazolin zu bilden.

Substitution: Die Wasserstoffatome am Imidazolring können durch verschiedene funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Elektrophile Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Furan-2-carbonsäure.

Reduktion: 2-Furan-2-yl-4,5-dihydroimidazolin.

Substitution: Verschiedene substituierte Imidazolderivate, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

2-Furan-2-yl-4,5-dihydro-1H-imidazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Imidazol: Eine einfachere Struktur ohne den Furanring, weit verbreitet in Pharmazeutika und als Ligand in der Koordinationschemie.

2-Furan-2-yl-1H-imidazol: Ähnliche Struktur, aber mit einem anderen Substitutionsschema, was möglicherweise zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Benzimidazol: Enthält einen kondensierten Benzol- und Imidazolring, bekannt für seine breite Palette an biologischen Aktivitäten.

Die Einzigartigkeit von this compound liegt in seiner Kombination aus Furan- und Imidazolring, die einzigartige chemische Reaktivität und biologische Aktivität verleihen kann .

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTMYJAUZMRWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357040 | |

| Record name | 2-Furan-2-yl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40029-93-4 | |

| Record name | 2-Furan-2-yl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

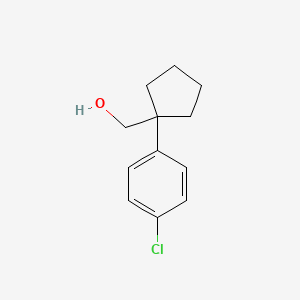

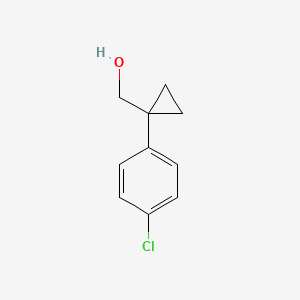

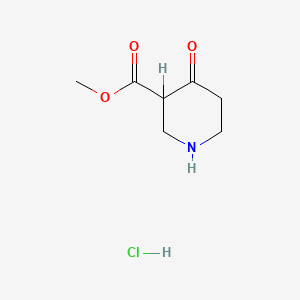

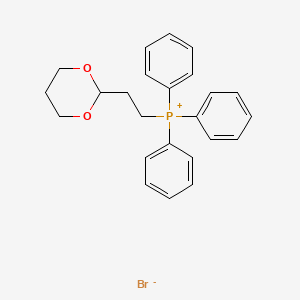

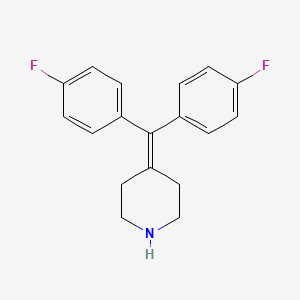

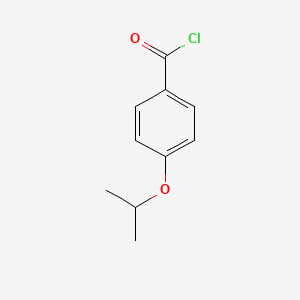

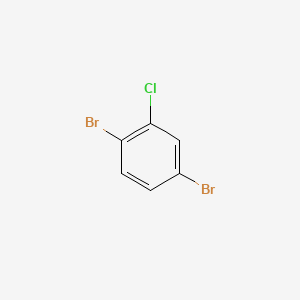

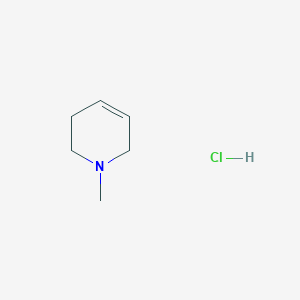

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)